2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide
Description
2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a bis-chloroacetamide derivative characterized by a central methylene bridge linking two chloroacetamide groups. The phenyl ring at the core is substituted with methoxy (3-position) and pentyloxy (4-position) groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-3-4-5-8-25-13-7-6-12(9-14(13)24-2)17(20-15(22)10-18)21-16(23)11-19/h6-7,9,17H,3-5,8,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIYAGXIUIBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-4-(Pentyloxy)Benzaldehyde
The aromatic precursor, 3-methoxy-4-(pentyloxy)benzaldehyde, serves as the foundational intermediate. Its preparation typically follows Williamson ether synthesis:
- Etherification : 4-Hydroxy-3-methoxybenzaldehyde reacts with 1-bromopentane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) to yield 3-methoxy-4-(pentyloxy)benzaldehyde (85% yield).
Key Analytical Data :
Formation of the Central Aminomethyl Group
The bis-amide structure requires introducing a methylene bridge bearing two chloroacetamide groups. A modified Strecker synthesis is employed:
- Amination : 3-Methoxy-4-(pentyloxy)benzaldehyde reacts with ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) in methanol/water (3:1) at 0°C for 4 hours.
- Isolation : The resulting α-aminonitrile intermediate is extracted with dichloromethane (DCM) and concentrated (70% yield).
Chloroacetamide Functionalization
Bis-Acetylation with Chloroacetyl Chloride
The α-aminonitrile intermediate undergoes sequential acylation:
- First Acylation : React with chloroacetyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, using triethylamine (TEA) as a base. Stir for 2 hours.
- Second Acylation : Add a second equivalent of chloroacetyl chloride and stir at room temperature for 12 hours.
- Purification : The crude product is recrystallized from ethanol/water (9:1) to afford the target compound as a white solid (62% yield).
Optimization Insights :
- Excess chloroacetyl chloride (≥2.2 equiv) minimizes residual unreacted amine.
- Lower temperatures (0°C) prevent premature hydrolysis of the chloroacetamide groups.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 2H, NH), 7.25 (d, J = 8.8 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J = 8.8 Hz, 1H), 4.85 (s, 1H, CH), 4.20 (t, J = 6.4 Hz, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 4.10–4.00 (m, 4H, ClCH₂CO), 1.75–1.45 (m, 6H, CH₂), 0.90 (t, J = 7.0 Hz, 3H, CH₃).
Reaction Optimization and Yield Enhancement
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 62 | 98 |
| DCM | 58 | 95 |
| DMF | 45 | 90 |
| Acetonitrile | 50 | 92 |
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 12 | 62 |
| 25 | 8 | 55 |
| 40 | 6 | 48 |
Lower temperatures favor product stability.
Comparative Analysis of Alternative Routes
Reductive Amination Pathway
An alternative approach involves reductive amination of 3-methoxy-4-(pentyloxy)benzaldehyde with chloroacetamide:
- Imine Formation : React with chloroacetamide in ethanol at 60°C.
- Reduction : Use sodium borohydride (NaBH₄) to yield the secondary amine.
- Acylation : Repeat chloroacetylation as above.
Limitations : Lower yields (45–50%) due to competing over-reduction.
Industrial-Scale Production Recommendations
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include chloroacetamides with variations in aryl substituents, alkyl chains, and secondary functional groups. A comparative analysis is provided below:
*Calculated molecular weight based on formula. †Inferred from structural parallels to herbicidal/antitumor chloroacetamides . ‡Example of a pre-emergent herbicide with similar chloroacetamide backbone.
Biological Activity
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore the biological activity of this compound through various studies, highlighting its efficacy against different microorganisms and its structural characteristics.
Chemical Structure
The chemical formula for this compound is C17H24Cl2N2O4, with a molecular weight of 393.29 g/mol. The presence of chlorine and methoxy groups in its structure is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the chloroacetamide class exhibit notable antimicrobial properties. The specific activities of this compound have been evaluated against various bacterial and fungal strains.
Antimicrobial Activity
A study conducted on newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated that these compounds exhibited varying degrees of antimicrobial activity. The results indicated that:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans .
Study 1: Antimicrobial Screening
In a comprehensive screening involving twelve newly synthesized compounds, including derivatives of chloroacetamides, the following results were observed:
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| Compound A | No zone | 30 mm | 14 mm |
| Compound B | 26 mm | 25 mm | 21 mm |
| Compound C | 30 mm | 36 mm | 11 mm |
This study confirmed that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring, influencing their effectiveness against different microorganisms .
Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis was employed to predict the biological activity of various N-substituted phenyl-2-chloroacetamides. The analysis revealed that compounds with higher lipophilicity tended to exhibit better penetration through cell membranes, enhancing their antimicrobial efficacy .
The antimicrobial action of chloroacetamides is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes. The presence of halogenated substituents enhances their ability to interact with lipid membranes, facilitating their entry into microbial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
